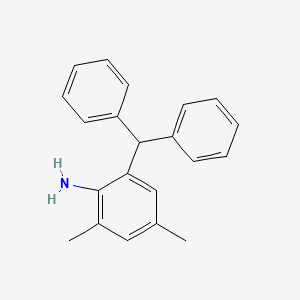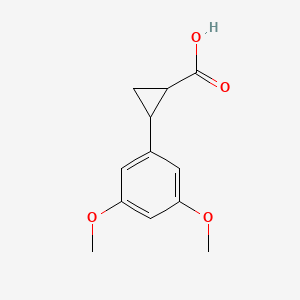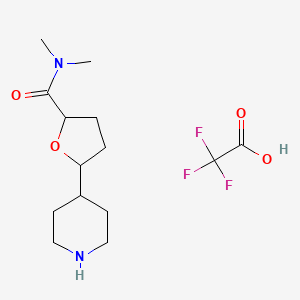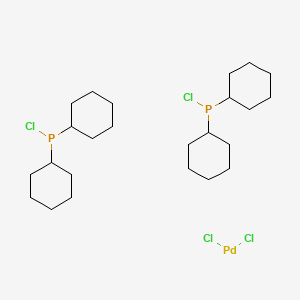![molecular formula C19H28N2O6S B12305915 (2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid](/img/structure/B12305915.png)
(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and a formamido group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methoxybenzenesulfonyl chloride under basic conditions.
Formamido Group Addition: The formamido group is introduced through a formylation reaction using formic acid or its derivatives.
Final Coupling: The final step involves coupling the intermediate with 4-methylpentanoic acid under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid: can be compared with other sulfonyl piperidine derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C19H28N2O6S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H28N2O6S/c1-13(2)12-17(19(23)24)20-18(22)14-8-10-21(11-9-14)28(25,26)16-6-4-15(27-3)5-7-16/h4-7,13-14,17H,8-12H2,1-3H3,(H,20,22)(H,23,24) |
InChI Key |
CPXLUNOBPKFYBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)
![6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one](/img/structure/B12305845.png)

![4-(3-Methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12305863.png)
![1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea](/img/structure/B12305886.png)

![(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid](/img/structure/B12305894.png)
![3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine](/img/structure/B12305895.png)

![5-cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12305907.png)


![2-([1,1'-Biphenyl]-4-yl)propan-2-amine](/img/structure/B12305912.png)
